5-Bromopent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-bromopent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-2-1-3-5(7)8/h2,4H,1,3H2,(H,7,8)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLPFOBWURFZAS-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of 5 Bromopent 4 Enoic Acid
Olefinic Reactivity of the Pent-4-enoic Acid Moiety
The carbon-carbon double bond in the pent-4-enoic acid portion of the molecule is electron-rich and serves as a primary site for electrophilic attack and cyclization reactions.
The double bond of 5-bromopent-4-enoic acid can undergo electrophilic addition reactions typical of alkenes. For instance, the addition of hydrogen halides, such as hydrogen bromide (HBr), across the double bond is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the bromine atom will add to the more substituted carbon (C4), forming a secondary carbocation that is more stable than the primary alternative at C5.
However, the presence of the electron-withdrawing carboxylic acid group can influence the reaction's outcome. The inductive effect of the carboxyl group can destabilize a nearby carbocation, potentially altering the regioselectivity. quora.com Furthermore, reaction conditions play a critical role; in non-polar solvents or in the presence of peroxides, a radical mechanism can lead to the anti-Markovnikov product, where the bromine adds to the terminal carbon (C5). quora.com
| Reagent | Conditions | Major Product (Predicted) | Governing Principle |
| HBr | Polar Solvent | 4,5-Dibromopentanoic acid | Markovnikov's Rule |
| HBr | Non-polar Solvent / Peroxides | 5,5-Dibromopentanoic acid | Anti-Markovnikov (Radical) |
| Br₂ | Inert Solvent | 4,5-Dibromo-5-bromopentanoic acid | Halogenation |
This table presents predicted outcomes based on general principles of electrophilic addition.
One of the most significant reactions of unsaturated carboxylic acids is halolactonization, an intramolecular cyclization initiated by an electrophilic halogen. In this process, the carboxylic acid acts as an internal nucleophile, trapping the intermediate halonium ion to form a lactone. For this compound, this can theoretically lead to two different regioisomeric lactones: a five-membered γ-lactone (via 5-exo-trig cyclization) or a six-membered δ-lactone (via 6-endo-trig cyclization).
The regioselectivity of halolactonization is typically substrate-dependent, with the carboxylate group intercepting the halonium ion at the position best able to stabilize a positive charge. nih.gov For many pent-4-enoic acids, this inherent electronic preference favors the formation of the thermodynamically more stable six-membered ring (6-endo cyclization). nih.gov
Recent research has focused on overriding this innate tendency to control the regiochemical outcome. It has been demonstrated that the choice of solvent and catalyst can dramatically influence the reaction pathway. nih.govnih.gov
Solvent Control : The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent in bromolactonization has been shown to selectively promote the formation of the endo-cyclized product. For example, the bromolactonization of a similar substrate in HFIP at 0 °C resulted in absolute selectivity for the 6-membered lactone. nih.gov
Catalyst Control : To achieve the less favored, contra-thermodynamic 5-exo cyclization, specific catalyst and solvent systems have been developed. The use of N,N-dimethylformamide (DMF) as the solvent in conjunction with a catalyst like N-methylmorpholine oxide can override the natural proclivity for 6-endo cyclization and favor the formation of the five-membered γ-lactone. nih.gov
| Reagent System | Key Condition | Predominant Cyclization | Product Type |
| N-Bromosuccinimide (NBS) | HFIP Solvent | 6-endo-trig | δ-Lactone |
| N-Bromosuccinimide (NBS) | DMF Solvent, N-Methylmorpholine Oxide Catalyst | 5-exo-trig | γ-Lactone |
This table summarizes modern methods for controlling regioselectivity in halolactonization reactions.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related compounds.
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis.
Esterification : This is typically achieved through Fischer esterification, involving the reaction of the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is an equilibrium process, often requiring removal of water to drive it to completion. The formation of derivatives like ethyl 4-bromo-pent-4-enoate has been documented. chemsrc.com
Amidation : The formation of an amide bond requires the activation of the carboxylic acid. This is commonly done using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The activated acid intermediate then reacts with a primary or secondary amine to form the corresponding amide. The entire sequence can often be performed in a single pot. figshare.com
Hydroxamic acids are a specific class of amides (R-CO-NH-OH) known for their ability to chelate metal ions. nih.govnih.gov The synthesis of hydroxamic acid derivatives from this compound can be accomplished through several methods developed for carboxylic acids. researchgate.net
A common and direct approach involves the coupling of the carboxylic acid with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. Similar to amidation, this reaction often requires a coupling agent to activate the carboxyl group. nih.gov An alternative method involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester, which then reacts with hydroxylamine to yield the hydroxamic acid. eurjchem.com
| Starting Material | Reagents | Product |
| Carboxylic Acid | NH₂OH·HCl, Coupling Agent (e.g., EDC, HOBt) | Hydroxamic Acid |
| Carboxylic Acid | 1. SOCl₂ 2. NH₂OH | Hydroxamic Acid |
| Ester | NH₂OH, Base (e.g., NaOH) | Hydroxamic Acid |
This table outlines common synthetic routes to hydroxamic acids from carboxylic acids and their derivatives.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in this compound is attached to an sp²-hybridized carbon, making it a vinylic bromide. Vinylic halides are characteristically unreactive toward traditional nucleophilic substitution reactions (Sₙ1 and Sₙ2). The Sₙ1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The Sₙ2 pathway is hindered because the incoming nucleophile is repelled by the electron density of the π-bond, and the geometry required for backside attack is inaccessible.
Despite this inherent lack of reactivity under standard conditions, the bromine center can be functionalized using modern organometallic cross-coupling reactions. These transition-metal-catalyzed reactions have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at sp² centers. Potential transformations for the vinylic bromide moiety of this compound include:
Suzuki Coupling : Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.
Heck Coupling : Palladium-catalyzed reaction with an alkene to form a new, more substituted alkene.
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne.
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.
These reactions would allow for the substitution of the bromine atom with a wide variety of alkyl, aryl, alkynyl, or amino groups, significantly expanding the synthetic utility of the molecule.
Cyclization Reactions and Intramamolecular Rearrangements of this compound
The chemical behavior of this compound is characterized by its propensity to undergo intramolecular cyclization, a reaction pathway driven by the favorable proximity of the carboxylic acid and the bromoalkenyl functional groups. This process, often categorized under halolactonization, typically results in the formation of a six-membered δ-lactone ring. The innate tendency for molecules with a similar structural framework, such as 5-aryl-4(E)-pentenoic acids, is to follow a 6-endo cyclization pathway. nih.gov This suggests that this compound will preferentially form a six-membered ring over a five-membered ring.
The generally accepted mechanism for this type of reaction involves the activation of the double bond, followed by the nucleophilic attack of the carboxylate oxygen. In the case of this compound, the bromine atom plays a crucial role in influencing the regioselectivity of the cyclization.
While specific studies on the intramolecular rearrangements of this compound are not extensively documented, it is plausible that under certain conditions, such as the presence of strong acids or bases, rearrangements could occur. These could potentially involve the migration of the double bond or rearrangements of the carbocation intermediates formed during cyclization.
Double Bond Migration in Cyclization Processes
A key consideration in the cyclization of this compound is the potential for double bond migration. The position of the double bond is critical in determining the structure of the resulting lactone. Acid-catalyzed isomerization of the double bond can occur, potentially leading to a mixture of products. researchgate.netresearchgate.net
The mechanism of acid-catalyzed double bond migration typically involves the protonation of the double bond to form a carbocation intermediate. researchgate.net Subsequent deprotonation at an adjacent carbon atom can result in the formation of a new double bond at a different position. In the context of this compound cyclization, if the double bond were to migrate from the 4,5-position to the 3,4-position, it would likely favor the formation of a γ-lactone (a five-membered ring) through a 5-exo-trig cyclization, a pathway that can be favored under specific catalytic and solvent conditions. nih.gov
The interplay between the rate of cyclization and the rate of double bond isomerization is a critical factor. If cyclization is rapid, the product distribution will primarily reflect the initial position of the double bond. Conversely, if isomerization is fast relative to cyclization, the product distribution may be governed by the thermodynamic stability of the possible lactone products.
Table 1: Potential Cyclization Products of this compound
| Starting Material | Potential Intermediate | Cyclization Pathway | Product |
| This compound | No double bond migration | 6-endo-trig | 6-(bromomethyl)-5,6-dihydro-2H-pyran-2-one |
| This compound | Double bond migration to 3,4-position | 5-exo-trig | 5-(1-bromoethyl)-dihydrofuran-2(3H)-one |
Derivatives and Analogs of 5 Bromopent 4 Enoic Acid in Advanced Organic Synthesis
Chiral Alpha-Amino Acid Derivatives of 5-Bromopent-4-enoic Acid
The introduction of an amino group at the alpha-position (C2) of the this compound backbone creates chiral amino acids that serve as valuable building blocks. The stereochemistry at this position is critical, leading to distinct (S) and (R) enantiomers with unique applications.
(S)-2-Amino-4-bromopent-4-enoic acid, also known as L-2-amino-4-bromo-4-pentenoic acid, is a key synthetic intermediate, particularly when its amino group is protected. The most common protecting group used for this purpose in modern chemistry is the 9-fluorenylmethoxycarbonyl (Fmoc) group.
The resulting compound, Fmoc-(S)-2-amino-4-bromopent-4-enoic acid, is a versatile building block widely employed in peptide synthesis. chemimpex.com The Fmoc protecting group is favored for its stability under various reaction conditions and its facile removal with a mild base (e.g., piperidine), a cornerstone of solid-phase peptide synthesis (SPPS). merckmillipore.com
The utility of this molecule stems from its dual functionality. The Fmoc-protected amino acid backbone allows for its incorporation into a growing peptide chain using standard coupling reagents. Simultaneously, the vinyl bromide moiety acts as a reactive handle for post-synthetic modifications, allowing for the introduction of diverse functionalities into the final peptide through cross-coupling reactions. This makes it a valuable tool for creating modified peptides with tailored biological activities. chemimpex.com
Table 1: Properties of Fmoc-(S)-2-amino-4-bromopent-4-enoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 220497-60-9 | chemimpex.com |
| Molecular Formula | C20H18BrNO4 | chemimpex.com |
| Molecular Weight | 416.27 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Synonym | Fmoc-(S)-(2-bromoallyl)glycine | chemimpex.com |
The (R)-enantiomer, (R)-2-Amino-4-bromopent-4-enoic acid, represents the stereochemical counterpart to the (S)-form. nih.gov While the (S)-form is more commonly associated with naturally occurring amino acids, the (R)-form (or D-amino acid analog) is of significant interest for creating peptides with enhanced stability against enzymatic degradation.
Asymmetric synthesis routes are required to produce this enantiomer with high optical purity. One established strategy involves the stereoselective functionalization of chiral auxiliaries. For instance, methods utilizing the alkylation of chiral oxazolidinones have been shown to produce enantiomerically pure α-amino acids. rsc.org In such a synthesis, a chiral ferrocenyl-oxazolidinone can be treated with a strong base like lithium diisopropylamide (LDA) followed by the addition of an appropriate electrophile (e.g., an allyl bromide precursor) to install the side chain with high diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired (R)-amino acid in high enantiomeric excess. rsc.org
Table 2: Chemical Identifiers for (R)-2-Amino-4-bromopent-4-enoic acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | nih.gov |
| CAS Number | 264903-49-3 | nih.gov |
| Molecular Formula | C5H8BrNO2 | nih.gov |
| Molecular Weight | 194.03 g/mol | nih.gov |
| Synonym | D-2-Amino-4-bromo-4-pentenoic acid | nih.gov |
Functionalized Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid group of this compound is readily converted into other functional groups, such as esters and amides, expanding its synthetic utility.
Esters: Esterification, typically by reaction with an alcohol under acidic conditions, yields derivatives like 4-bromo-pent-4-enoic acid ethyl ester. chemsrc.com These esters are often more suitable for certain coupling reactions than the free carboxylic acid due to their increased solubility in organic solvents and the temporary protection of the acidic proton.
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation can be achieved using a variety of modern coupling agents (e.g., DCC/HOBt, EDC, BOP-Cl) that activate the carboxylic acid. toolforge.org Alternatively, greener methods employing boric acid as a catalyst for the direct amidation of carboxylic acids with amines have proven effective and offer high functional group tolerance. orgsyn.org This allows for the creation of a diverse library of N-substituted amides from this compound.
These derivatives are not merely protected forms of the parent acid but are key intermediates in the synthesis of more complex molecules, where the ester or amide linkage is a deliberate part of the final molecular design.
Table 3: Representative Carboxylic Acid Derivatives
| Derivative Type | Example Compound | Molecular Formula | Key Synthetic Route |
|---|---|---|---|
| Ester | 4-bromo-pent-4-enoic acid ethyl ester | C7H11BrO2 | Fischer esterification with ethanol |
| Amide | N-benzyl-5-bromopent-4-enamide | C12H14BrNO | Direct amidation with benzylamine (B48309) using a coupling agent or boric acid catalyst |
Hybrid Molecules and Conjugates Incorporating the this compound Unit
The bifunctional nature of this compound makes it an ideal building block for constructing hybrid molecules and conjugates. The vinyl bromide and carboxylic acid moieties can be addressed with orthogonal chemistries, allowing for stepwise and controlled elaboration of the molecular structure.
The vinyl bromide is a substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position, linking the core unit to aromatic, heteroaromatic, or alkyne-containing molecules.
The carboxylic acid group can be used as an anchor point to conjugate the molecule to biomolecules (like peptides or sugars), synthetic polymers, or fluorescent tags through the formation of a stable amide or ester bond. For example, the methodology used to synthesize complex heterocyclic systems from related bromo-enoic acids can be applied here. researchgate.net By reacting the carboxylic acid to form an amide and subsequently using the vinyl bromide in a cyclization or coupling reaction, complex heterocyclic hybrids can be generated. This dual reactivity is essential for applications in medicinal chemistry and materials science, where precise control over molecular architecture is required to achieve desired functions.
Mechanistic Insights and Theoretical Investigations of 5 Bromopent 4 Enoic Acid Reactivity
Elucidation of Reaction Mechanisms (e.g., Carbenium Ion Formation)
The presence of a carbon-carbon double bond in 5-bromopent-4-enoic acid suggests that it will undergo electrophilic addition reactions. A key intermediate in many such reactions is a carbenium ion. The stability and fate of this intermediate dictate the final product distribution.
In the presence of a strong acid (HX), the reaction is initiated by the protonation of the double bond. This can lead to the formation of a carbenium ion. The regioselectivity of this protonation is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that already bears the greater number of hydrogen atoms, leading to the more stable carbenium ion. In the case of this compound, protonation at C4 would yield a secondary carbenium ion at C5, adjacent to the bromine atom. However, an alternative mechanism, particularly in the context of unsaturated carboxylic acids, involves the initial protonation of the carbonyl oxygen. libretexts.org This leads to a resonance-stabilized cation, where the positive charge is delocalized over the carboxyl group and the double bond. libretexts.org
The subsequent step involves the attack of a nucleophile on the electron-deficient carbon. In the resonance-stabilized intermediate, the β-carbon (C4) is a likely site for nucleophilic attack. This type of conjugate addition is common for α,β-unsaturated carbonyl compounds. libretexts.org
Table 1: Potential Intermediates in Acid-Catalyzed Reactions of this compound
| Intermediate | Description | Potential Fate |
| Secondary Carbenium Ion | Formed by direct protonation of the double bond at C4. | Nucleophilic attack at C5, potential for rearrangement. |
| Resonance-Stabilized Cation | Formed by protonation of the carbonyl oxygen, with positive charge delocalized. | Nucleophilic attack at the β-carbon (C4). |
| Bromonium Ion | A three-membered ring intermediate formed in reactions with electrophilic bromine. | Nucleophilic attack at either carbon of the original double bond. libretexts.org |
Carbenium ions are generally highly reactive species due to their incomplete octet. wikipedia.org Their stability is influenced by factors such as hyperconjugation and resonance. In some cases, a primary or secondary carbenium ion may undergo rearrangement to a more stable tertiary carbenium ion. wikipedia.org While significant rearrangement is less likely in the short carbon chain of this compound, it remains a possibility to consider in complex reaction schemes.
Stereochemical Control and Diastereoselectivity in Transformations
The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of complex molecules where specific stereoisomers are desired. Stereoselectivity can be categorized as diastereoselectivity (favoring one diastereomer over another) or enantioselectivity (favoring one enantiomer over another). saskoer.ca
In electrophilic additions to the double bond, the stereochemistry is often dictated by the nature of the intermediate. For instance, the addition of halogens like bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. libretexts.org The formation of this bridged ion means that the subsequent attack by a nucleophile (in this case, a bromide ion) will occur from the opposite face of the molecule, resulting in anti-addition. libretexts.org This leads to a specific diastereomer.
Table 2: Expected Stereochemical Outcomes in Electrophilic Additions
| Reagent | Intermediate | Stereochemical Outcome |
| HBr | Carbenium Ion (planar) | Mixture of syn and anti addition products possible. |
| Br₂ | Bromonium Ion (bridged) | Predominantly anti-addition. libretexts.org |
The stereochemistry of a reaction can also be influenced by the substrate itself. If the starting material is chiral, it can lead to the formation of diastereomeric products in unequal amounts. While this compound itself is not chiral, reactions at the double bond could potentially create one or more stereocenters. The relative orientation of the substituents in the product is then a critical consideration. A reaction is considered stereoselective if it produces a predominance of one stereoisomer over others that could possibly be formed. masterorganicchemistry.comyoutube.com
Computational Chemistry Studies on Reaction Pathways and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states. acs.orgnih.gov While specific computational studies on this compound are not widely reported, insights can be gleaned from studies on analogous systems, such as other vinyl bromides and unsaturated carboxylic acids.
For example, DFT calculations can be employed to model the geometry and energy of the potential carbenium ion and bromonium ion intermediates that may form during electrophilic attack. Such calculations can help to determine which intermediate is more stable and therefore more likely to form. Furthermore, the transition state energies for different reaction pathways can be calculated to predict the most favorable route.
A computational study on the palladium-catalyzed formylation of aryl bromides demonstrated the power of combining kinetic analysis with DFT calculations to build a comprehensive mechanistic model. nih.gov This approach allowed for the identification of the turnover-limiting step and provided insights into the role of electronics in the reaction. A similar approach could be applied to reactions of this compound to understand its reactivity in, for example, cross-coupling reactions involving the vinyl bromide moiety.
Computational studies on the formation of cyclooctynes from vinyl bromide precursors have also shown that the geometry of the precursor can be optimized to predict the feasibility of a reaction. peerj.com This highlights the utility of computational methods in predicting the synthetic accessibility of target molecules from vinyl bromide starting materials.
Kinetic Analysis of Key Reactions Involving this compound
Kinetic studies provide quantitative data on reaction rates and how they are affected by changes in concentration, temperature, and other reaction conditions. This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.
A kinetic analysis of the bromine addition to various unsaturated aliphatic carboxylic acid derivatives has been reported, providing a framework for how such studies could be approached for this compound. oup.com The rate of reaction can be monitored by techniques such as UV-Vis spectrophotometry or by quenching the reaction at various time points and analyzing the product mixture by chromatography.
The rate law for a reaction provides a mathematical expression of how the rate depends on the concentration of reactants. For example, a hypothetical rate law for the addition of an electrophile (E+) to this compound (S) might be:
Rate = k[S]m[E+]n
where k is the rate constant, and m and n are the reaction orders with respect to the substrate and the electrophile, respectively. The determination of these orders can provide strong evidence for a particular reaction mechanism.
Table 3: Parameters from a Hypothetical Kinetic Study
| Parameter | Description | Information Gained |
| Rate Constant (k) | A proportionality constant that relates the rate of reaction to the concentration of reactants. | A measure of the intrinsic reactivity of the system. |
| Reaction Order (m, n) | The exponents in the rate law that indicate the dependence of the rate on the concentration of each reactant. | Provides insight into the molecularity of the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Can be determined from the temperature dependence of the rate constant (Arrhenius equation). |
Furthermore, kinetic isotope effect studies, where an atom is replaced by its heavier isotope, can be used to probe the nature of the transition state. For instance, replacing a hydrogen atom involved in bond-breaking in the rate-determining step with deuterium (B1214612) can lead to a measurable change in the reaction rate.
Advanced Synthetic Applications of 5 Bromopent 4 Enoic Acid As a Building Block
Role in the Synthesis of Non-Proteinogenic Alpha-Amino Acids
Non-proteinogenic amino acids, often referred to as unnatural amino acids, are crucial components in medicinal chemistry and protein engineering, offering modified properties to peptides and other bioactive molecules. bioascent.com A well-established method for their synthesis is the alkylation of glycine (B1666218) equivalents, such as glycine Schiff bases. organic-chemistry.orgiu.edu
In this context, 5-bromopent-4-enoic acid can serve as a key electrophile. The O'Donnell amino acid synthesis, for example, utilizes the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester. organic-chemistry.org Deprotonation of the glycine Schiff base at the α-carbon creates a nucleophilic enolate, which can then react with an alkyl halide. iu.eduresearchgate.net Using this compound (or its ester form to prevent side reactions with the carboxylic acid) in this reaction would introduce a (E)-5-bromopent-4-enoyl side chain onto the glycine backbone. Subsequent hydrolysis of the imine and ester groups would yield a novel non-proteinogenic α-amino acid. This strategy allows for the incorporation of a reactive vinyl bromide handle, which can be used for further downstream modifications, such as cross-coupling reactions. princeton.edu
Table 1: Proposed Synthesis of a Non-Proteinogenic Amino Acid using this compound
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | Glycine ethyl ester benzophenone imine | (E)-5-bromopent-4-enoic acid ethyl ester | Phase-Transfer Catalyst (e.g., quarternary ammonium (B1175870) salt), Base (e.g., NaOH) | Alkylated Schiff Base | Introduction of the C5 side chain via alkylation. organic-chemistry.org |
| 2 | Alkylated Schiff Base | Water | Acid (e.g., HCl) | (E)-2-Amino-hept-6-ene-1,7-dioic acid diethyl ester | Hydrolysis of the imine to reveal the amino group. |
| 3 | Diethyl ester product | Water | Base (e.g., NaOH) then Acid (e.g., HCl) | (E)-2-Amino-hept-6-enedioic acid | Saponification of the ester groups to yield the final amino acid. |
Application in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies
The incorporation of unnatural amino acids or functional handles into peptides is a cornerstone of modern drug discovery. Both solid-phase peptide synthesis (SPPS) and solution-phase methods can be adapted to utilize unique building blocks like this compound. nih.govnih.gov
While direct use of this compound in standard peptide coupling is not documented, its derivatives offer significant potential. The non-proteinogenic amino acid synthesized in section 6.1 could be protected (e.g., with Fmoc or Boc groups) and used as a monomer in SPPS. rsc.org This would introduce the vinyl bromide side chain into a specific position in a peptide sequence. This functionality serves as an orthogonal chemical handle for post-synthetic modification on the solid support or after cleavage, allowing for the attachment of reporter tags, cross-linking agents, or other moieties via reactions like Suzuki or Heck coupling.
Alternatively, this compound could be used to modify a peptide's C-terminus. The carboxylic acid could be activated and coupled to the N-terminus of a resin-bound peptide, or it could be attached to a resin support itself, acting as a cleavable linker that leaves behind a vinyl bromide tag upon release of the peptide.
Precursor for Novel Heterocyclic Compounds and Nucleoside Analogs
The dual functionality of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic structures, which are foundational scaffolds in many pharmaceuticals.
Acyclic nucleoside analogs are an important class of antiviral compounds. Their synthesis often involves the alkylation of a nucleobase with a functionalized side chain. This compound (typically in its ester form) is a suitable alkylating agent for reacting with adenine. The reaction generally produces a mixture of N7- and N9-substituted regioisomers, which can often be separated chromatographically. This provides access to novel acyclic nucleoside analogs where the side chain contains both a carboxylic acid (or ester) and a double bond, offering sites for further chemical derivatization.
Vinylphosphonates, which are isosteres of carboxylates, are common in medicinal chemistry. The synthesis of phosphonates can be achieved through methods like the Michaelis-Arbuzov reaction, which typically uses alkyl halides. youtube.com For a vinyl bromide like that in this compound, a transition-metal-catalyzed process such as the Hirao reaction (a palladium-catalyzed cross-coupling of a vinyl halide with a dialkyl phosphite) would be effective. organic-chemistry.org This reaction would convert the vinyl bromide moiety into a diethyl vinylphosphonate, yielding a molecule that combines a carboxylic acid with a phosphonate (B1237965) group, a structure of interest for developing enzyme inhibitors or bone-targeting agents. While further conversion to pyrophosphorylphosphonate compounds is chemically complex, the initial phosphonate synthesis is a well-established transformation. nih.govnih.gov
Sulfur-containing heterocycles are prevalent in biologically active compounds. This compound is a logical precursor for substituted dihydrothiophenes. A plausible synthetic route involves reaction with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). researchgate.net The reaction could proceed via an Sₙ2' mechanism or a sequence of Michael addition followed by intramolecular cyclization. The result would be the formation of a 2,5-dihydrothiophene (B159602) ring bearing a propyl-carboxylic acid substituent at the 2-position. This transformation efficiently builds a heterocyclic core from an acyclic precursor. organic-chemistry.org
Table 2: Proposed Heterocyclic Syntheses from this compound
| Target Heterocycle | Key Reagents | Proposed Mechanism | Resulting Structure |
| Adenine Nucleoside Analog | Adenine, Base (e.g., K₂CO₃), (E)-5-bromopent-4-enoic acid ester | N-Alkylation | N7/N9-(pent-4-en-5-yl-bromide)adenine derivative |
| Vinylphosphonate | Diethyl phosphite, Palladium catalyst, Base | Hirao Cross-Coupling organic-chemistry.org | (E)-5-(diethylphosphono)pent-4-enoic acid |
| Dihydrothiophene derivative | Sodium sulfide (Na₂S) | Intramolecular Cyclization via sulfur addition | 2-(2-carboxyethyl)-2,5-dihydrothiophene |
Utility in the Elaboration of Complex Natural Product Scaffolds (e.g., related to α-Lipoic Acid)
α-Lipoic acid is a naturally occurring antioxidant characterized by a 1,2-dithiolane (B1197483) ring attached to a C5 carboxylic acid chain. rsc.org The synthesis of α-lipoic acid and its analogs is of significant interest for therapeutic applications. scienceopen.comuautonoma.cl
This compound possesses the requisite five-carbon acid chain, making it an attractive, albeit unconventional, starting material for synthesizing analogs of α-lipoic acid. A hypothetical route could involve the transformation of the vinyl bromide functionality. For instance, epoxidation of the double bond followed by ring-opening with a sulfur nucleophile could set the stage for introducing the two sulfur atoms required for the dithiolane ring. Alternatively, radical addition of a thiol across the double bond followed by conversion of the bromide to a second thiol group could provide a dithiol precursor ready for oxidative cyclization. While syntheses of α-lipoic acid itself often start from materials like 6,8-dichloro-octanoic acid, the structural elements of this compound make it a plausible starting point for creating novel analogs with modified backbones or additional functionality. google.com
Contributions to Precursors for Advanced Materials Chemistry
This compound, a bifunctional molecule featuring both a vinyl bromide and a carboxylic acid group, holds significant potential as a versatile building block in the synthesis of advanced functional polymers and materials. Its unique structure allows for a variety of polymerization and post-polymerization modification strategies, paving the way for materials with tailored properties for specific applications. While direct research citing this compound in advanced materials is limited, its constituent functional groups suggest a range of scientifically plausible applications in polymer chemistry.
The presence of the vinyl bromide group allows this compound to act as a monomer in various polymerization reactions. Vinyl bromide itself is utilized as a comonomer to impart flame-retardant properties to polymers like acrylates. wikipedia.org This suggests that polymers incorporating this compound could exhibit enhanced fire resistance. Furthermore, the vinyl group is a reactive handle for polymerization processes, including radical polymerizations, to form the polymer backbone. pschemicals.com
Simultaneously, the carboxylic acid moiety provides a site for a multitude of chemical transformations. Carboxylic acid-functionalized monomers are crucial in the development of polymers with enhanced adhesion, hydrophilicity, and reactivity. numberanalytics.com This functionality can be leveraged to introduce other chemical groups, graft side chains, or form cross-linked networks, thereby fine-tuning the material's mechanical and chemical properties. For instance, polymers with pendant carboxylic acid groups are widely explored for biomedical applications, including drug delivery and tissue engineering, due to their ability to interact with biological molecules. numberanalytics.comnih.gov
The dual functionality of this compound opens up possibilities for creating complex macromolecular architectures. It can be envisioned as a key component in the synthesis of:
Functional Polymers: Polymers where the carboxylic acid group is preserved along the polymer chain. These pendant carboxyl groups can then be used for post-polymerization modifications, such as the attachment of bioactive molecules, dyes, or cross-linking agents.
Graft Copolymers: The carboxylic acid can be modified to act as an initiation site for grafting a different polymer chain, leading to materials with unique surface properties or compatibilized polymer blends.
Stimuli-Responsive Materials: The carboxylic acid group's charge is pH-dependent, which can be exploited to create "smart" polymers that change their conformation or solubility in response to changes in pH.
The following table outlines the potential contributions of the distinct functional groups of this compound to the properties of advanced materials.
| Functional Group | Potential Contribution to Advanced Materials | Polymerization / Modification Reaction |
| Vinyl Bromide | - Flame retardancy- Polymer backbone formation- Site for cross-linking | - Radical Polymerization- Copolymerization |
| Carboxylic Acid | - Adhesion and hydrophilicity- Site for post-polymerization modification- pH-responsive behavior- Initiation site for graft polymerization | - Esterification- Amidation- Controlled Radical Polymerization (e.g., ATRP) from an initiator derived from the acid |
While direct experimental data on the use of this compound in these specific applications is not yet prevalent in published literature, the established reactivity of its functional groups provides a strong foundation for its future exploration as a valuable monomer in the field of advanced materials chemistry. The synthesis of polymers from monomers bearing both halide and carboxylic acid functionalities is an active area of research, and this compound represents a readily accessible starting material for such investigations.
Analytical and Spectroscopic Characterization Methodologies in 5 Bromopent 4 Enoic Acid Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Bromopent-4-enoic acid. Both ¹H and ¹³C NMR are used to provide a complete structural picture.
In research settings, NMR spectra are recorded on spectrometers with frequencies typically ranging from 300 to 500 MHz. rsc.org Deuterated solvents, such as chloroform (B151607) (CDCl₃), are commonly used to dissolve the sample, and the residual solvent peak is used as an internal reference for chemical shifts (δ), which are reported in parts per million (ppm). rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity. For the (E)-isomer of this compound, the spectrum would show distinct signals for the vinyl protons, the allylic protons, and the protons adjacent to the carbonyl group. The coupling constants (J values), reported in Hertz (Hz), are particularly important for establishing the trans geometry of the double bond.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the two olefinic carbons (C4 and C5), and the two saturated carbons of the aliphatic chain (C2 and C3). The chemical shifts provide insight into the electronic environment of each carbon.
While specific, experimentally verified spectra for this compound are not widely published in readily accessible literature, the expected chemical shifts can be predicted based on established principles and data from analogous structures.
Table 1: Expected ¹H and ¹³C NMR Data for (E)-5-Bromopent-4-enoic acid
| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| H (on C2) | ¹H NMR | ~ 2.5 | Triplet (t) | Protons adjacent to the carbonyl group. |
| H (on C3) | ¹H NMR | ~ 2.4 | Multiplet (m) | Allylic protons, coupled to protons on C2 and C4. |
| H (on C4) | ¹H NMR | ~ 6.3 | Multiplet (m) | Vinylic proton, shows trans-coupling to H5. |
| H (on C5) | ¹H NMR | ~ 6.1 | Multiplet (m) | Vinylic proton attached to the bromine-bearing carbon. |
| COOH | ¹H NMR | > 10.0 | Broad Singlet (br s) | Acidic proton, often broad and concentration-dependent. |
| C1 (COOH) | ¹³C NMR | ~ 179 | Singlet | Carboxylic acid carbon. |
| C2 | ¹³C NMR | ~ 33 | Singlet | Aliphatic carbon adjacent to C1. |
| C3 | ¹³C NMR | ~ 30 | Singlet | Aliphatic carbon adjacent to C2 and C4. |
| C4 | ¹³C NMR | ~ 130 | Singlet | Vinylic carbon. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification
Mass spectrometry is a critical technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula is C₅H₇BrO₂. nih.gov The nominal molecular weight is 179 g/mol , but due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) cluster at m/z 178 and 180. nih.govnih.gov
Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). core.ac.ukepfl.ch
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178/180 | [C₅H₇BrO₂]⁺ | Molecular Ion (M⁺) |
| 161/163 | [C₅H₆BrO]⁺ | Loss of •OH (M-17) |
| 133/135 | [C₄H₆Br]⁺ | Loss of •COOH (M-45) |
| 99 | [C₅H₇O₂]⁺ | Loss of •Br (M-79/81) |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in doublet peaks with a ~1:1 intensity ratio for all bromine-containing fragments.
Chromatographic Methods for Purification and Purity Assessment (e.g., GC-MS, Column Chromatography)
Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for assessing its purity.
Column Chromatography: This is the standard method for purifying organic compounds in the laboratory. epfl.chsemanticscholar.org For this compound, a silica (B1680970) gel (SiO₂) stationary phase is typically used. rsc.orgamazonaws.com The mobile phase, or eluent, is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. semanticscholar.org By gradually increasing the polarity of the eluent, the compound can be separated from starting materials, byproducts, and other impurities. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is used to analyze the purity and identity of volatile compounds. The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. To make the carboxylic acid more volatile for GC analysis, it is often derivatized, for example, by converting it to its methyl or ethyl ester.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror images—of a chiral molecule. However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups), and therefore, it does not have enantiomers.
The molecule does exist as stereoisomers, specifically E/Z isomers (or geometric isomers), due to the restricted rotation around the carbon-carbon double bond. nih.govcymitquimica.com The common form is (E)-5-bromopent-4-enoic acid. sigmaaldrich.com These E/Z isomers are diastereomers, not enantiomers, and can be separated by standard chromatographic techniques like column chromatography or GC, as their physical properties (e.g., polarity, boiling point) are different. Therefore, chiral chromatography is not an applicable or necessary technique for the analysis of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
For compounds that can be obtained as a suitable single crystal, X-ray crystallography provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and crystal packing information.
This compound is a solid at room temperature, with a reported melting point of 56-58 °C, making it a potential candidate for this analysis. sigmaaldrich.combiosynth.com If a single crystal were grown, X-ray diffraction analysis would definitively confirm the (E)-configuration of the double bond and provide precise measurements of the C=C and C-Br bond lengths. However, as of now, a published crystal structure for this compound is not available in major crystallographic databases.
Future Research Directions and Emerging Trends in 5 Bromopent 4 Enoic Acid Chemistry
Development of Innovative Stereoselective Synthetic Pathways
The control of stereochemistry is a cornerstone of modern drug discovery and materials science. For 5-bromopent-4-enoic acid, the geometry of the double bond (E/Z isomerism) is a key stereochemical feature. Future research will likely focus on developing highly stereoselective synthetic routes to access either the (E)- or (Z)-isomer with high purity.
Current methods may result in mixtures of stereoisomers, requiring challenging purification steps. Innovative approaches could involve the use of stereoselective olefination reactions. For instance, modifications of the Wittig reaction or the Horner-Wadsworth-Emmons reaction could be tailored to favor the formation of one isomer over the other. nih.gov The development of chiral phosphine (B1218219) ligands or specific reaction conditions could offer precise control over the stereochemical outcome. nih.gov
Furthermore, asymmetric synthesis methodologies can be envisioned to introduce chirality into the aliphatic chain of this compound derivatives. This could be achieved through enantioselective reduction of a ketone precursor or by employing chiral auxiliaries to guide the stereochemical course of a reaction. rsc.orgyoutube.com The synthesis of enantiomerically enriched versions of this building block would significantly expand its applications in the synthesis of complex chiral molecules.
A promising avenue lies in the stereoselective synthesis of related α-haloacrylic acid derivatives, which can then be elaborated into compounds like this compound. nih.govresearchgate.net Research into manganese-promoted sequential processes has shown complete Z-stereoselectivity in the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides, a strategy that could potentially be adapted. nih.govresearchgate.net
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Outcome for this compound |
|---|---|---|
| Stereoselective Olefination | Utilization of modified Wittig or Horner-Wadsworth-Emmons reagents with specific ligands or conditions. | High purity (E)- or (Z)-5-bromopent-4-enoic acid. |
| Asymmetric Reduction | Enantioselective reduction of a corresponding keto-acid precursor. | Chiral derivatives of this compound. |
| Chiral Auxiliaries | Employment of removable chiral groups to direct stereoselective transformations. rsc.org | Access to specific enantiomers of functionalized this compound. |
Exploration of New Catalytic Transformations and Organocatalytic Applications
The vinyl bromide moiety of this compound is ripe for exploitation in a variety of catalytic cross-coupling reactions. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established for vinyl halides, future research will likely focus on expanding the repertoire of catalytic transformations. nih.govnih.govsigmaaldrich.com This includes the use of more earth-abundant and less toxic metal catalysts, such as those based on nickel, copper, or iron.
The development of novel ligands will be crucial in enhancing the efficiency and scope of these reactions, allowing for the coupling of this compound with a wider range of partners under milder conditions. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for the activation of vinyl halides, opening up new avenues for radical-mediated transformations. acs.org This could enable novel C-C and C-heteroatom bond formations that are complementary to traditional cross-coupling methods. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, presents a green and often highly enantioselective alternative to metal-based catalysis. The carboxylic acid functionality of this compound could be exploited to engage in organocatalytic reactions, such as Michael additions or aldol-type condensations, after appropriate activation. Moreover, the vinyl bromide itself could participate in novel organocatalytic processes. For example, the development of chiral amines or phosphoric acids that can activate the vinyl bromide towards nucleophilic attack or cycloaddition reactions would be a significant advancement. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved scalability, and greater reaction control. scispace.comresearchgate.netnih.govrsc.org The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. rsc.org
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the exploration of new reactions and the optimization of reaction conditions. By systematically varying reagents, catalysts, and reaction parameters, these platforms can rapidly identify optimal conditions for the functionalization of this compound. This high-throughput approach will be instrumental in discovering novel derivatives with desired properties for applications in materials science and medicinal chemistry. The synthesis of structurally diverse butenolides and coumarins has already been demonstrated using efficient continuous flow protocols, highlighting the potential for similar advancements with this compound. rsc.org
Computational Predictions for Undiscovered Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. rsc.orgnih.govnih.govuwlax.edumdpi.com In the context of this compound, DFT calculations can be employed to:
Predict Reaction Pathways: By calculating the energies of transition states and intermediates, computational models can predict the feasibility of novel reactions and identify the most likely reaction pathways. nih.gov
Understand Selectivity: DFT can elucidate the origins of stereoselectivity and regioselectivity in reactions involving this compound, guiding the design of more selective catalysts and reaction conditions. rsc.org
Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for transformations of this compound, accelerating the discovery of more efficient and sustainable synthetic methods.
For instance, computational analysis of the electronic structure and reactivity of the vinyl bromide and carboxylic acid functionalities can reveal previously undiscovered modes of activation and reaction. mdpi.com This predictive power will be crucial in guiding experimental efforts and unlocking the full synthetic potential of this versatile building block.
Table 2: Applications of Computational Chemistry in this compound Research
| Computational Method | Application | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis. nih.gov | Identification of low-energy reaction pathways and prediction of product formation. |
| Transition State Theory | Calculation of activation barriers. | Understanding and predicting reaction kinetics and selectivity. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Insight into the role of the molecular environment on reactivity. |
Design of Next-Generation Building Blocks and Chemical Probes
The bifunctional nature of this compound makes it an ideal starting point for the design of more complex and functionalized building blocks. The vinyl bromide can be transformed into a wide array of functional groups through cross-coupling, addition, or substitution reactions, while the carboxylic acid provides a handle for further derivatization, such as amide bond formation or esterification.
This versatility allows for the creation of "bifunctional molecules" that can interact with multiple biological targets or serve as scaffolds for the assembly of complex molecular architectures. nih.govnih.gov For example, by coupling a known pharmacophore to the vinyl bromide and attaching a targeting moiety to the carboxylic acid, it may be possible to create targeted drug delivery systems.
Furthermore, this compound can be used to develop novel chemical probes for studying biological systems. The vinyl bromide can act as a reactive handle for covalent modification of proteins or other biomolecules, allowing for the investigation of enzyme function or the identification of new drug targets. The development of multi-site programmable functionalization of alkenes provides a new solution for the diverse functionalization of flexible olefins, a strategy that could be applied to this compound to generate a library of novel chemical probes. thieme.deresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 5-Bromopent-4-enoic acid, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm the position of the bromine and alkene groups. Infrared (IR) spectroscopy can identify carboxylic acid (-COOH) and alkene (C=C) functional groups. Mass spectrometry (MS) provides molecular weight validation. Data interpretation should include peak assignments using reference tables and comparison to analogous compounds. For reproducibility, ensure solvent and temperature conditions are standardized .
Q. How should researchers design experiments to assess the stability of this compound under different storage conditions?
- Methodological Answer : Use controlled stability studies with variables such as temperature (e.g., 4°C vs. room temperature), light exposure, and humidity. Monitor degradation via HPLC or TLC over time. Include a control group stored under inert atmospheres (e.g., nitrogen). Data should be analyzed using kinetic models (e.g., Arrhenius plots for thermal stability). Document uncertainties in measurement tools and environmental fluctuations .
Q. What are the optimal conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Optimize bromination reactions using solvents like dichloromethane or THF, and catalysts such as Lewis acids (e.g., AlCl₃). Monitor reaction progress via in-situ techniques (e.g., FTIR). Purification via recrystallization or column chromatography should be validated by melting point analysis and HPLC purity checks. Report yields with error margins and compare against literature protocols .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for SN2 mechanisms. Compare computed electrostatic potential maps with experimental kinetic data. Validate computational models using benchmark reactions from literature. Address discrepancies by adjusting basis sets or solvent effects in simulations .
Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound under varying conditions?
- Methodological Answer : Conduct a systematic meta-analysis of published data, identifying variables like solvent polarity, temperature, and catalysts. Use statistical tools (e.g., ANOVA) to isolate confounding factors. Replicate conflicting experiments with controlled parameters and report confidence intervals. Transparently document methodological differences between studies .
Q. What methodologies enable the integration of kinetic and thermodynamic data to elucidate the reaction mechanisms of this compound?
- Methodological Answer : Combine kinetic studies (e.g., rate law determination via UV-Vis spectroscopy) with thermodynamic measurements (e.g., calorimetry for ΔH). Use the Eyring equation to correlate activation parameters with proposed mechanisms. Cross-validate with isotopic labeling or trapping experiments for intermediates. Discuss limitations in assumptions (e.g., steady-state approximations) .
Methodological Considerations
- Data Reliability : Ensure raw data (e.g., NMR spectra, chromatograms) are archived in appendices, with processed data in the main text. Evaluate uncertainties in instrumentation (e.g., ±0.1 ppm for NMR shifts) .
- Ethical Reporting : Disclose conflicts of interest (e.g., if synthesizing the compound using proprietary methods) and adhere to safety protocols for brominated compounds .
- Literature Integration : Use systematic reviews to identify research gaps. Prioritize peer-reviewed journals over preprint repositories for critical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
